molecular formula C14H21N5O4 B1445559 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate CAS No. 1421769-48-3

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

Cat. No.: B1445559
CAS No.: 1421769-48-3
M. Wt: 323.35 g/mol
InChI Key: UYKKQKMJCZIGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate typically involves the reaction of 1H-pyrazole with 3-bromopropylamine under basic conditions to form the intermediate 3-(1H-pyrazol-1-yl)propylamine. This intermediate is then reacted with another equivalent of 1H-pyrazole to yield the final product. The oxalate salt is formed by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the synthesis of other pyrazole derivatives and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Another pyrazole derivative used as a ligand in coordination chemistry.

    3-(1H-Pyrazol-3-yl)pyridine: Similar to the above compound but with a different substitution pattern on the pyrazole ring.

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A pyrazole derivative with energetic properties used in explosives.

Uniqueness

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate is unique due to its dual pyrazole moieties, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse range of applications.

Properties

IUPAC Name

oxalic acid;3-pyrazol-1-yl-N-(3-pyrazol-1-ylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.C2H2O4/c1(9-16-11-3-7-14-16)5-13-6-2-10-17-12-4-8-15-17;3-1(4)2(5)6/h3-4,7-8,11-13H,1-2,5-6,9-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKKQKMJCZIGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNCCCN2C=CC=N2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 2
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 3
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 4
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 5
Reactant of Route 5
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate
Reactant of Route 6
Reactant of Route 6
3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.